Spiro[cyclobutane-1,3'-indoline] Spiro[cyclobutane-1,3'-indoline]
Brand Name: Vulcanchem
CAS No.: 32670-02-3
VCID: VC3873303
InChI: InChI=1S/C11H13N/c1-2-5-10-9(4-1)11(8-12-10)6-3-7-11/h1-2,4-5,12H,3,6-8H2
SMILES: C1CC2(C1)CNC3=CC=CC=C23
Molecular Formula: C11H13N
Molecular Weight: 159.23 g/mol

Spiro[cyclobutane-1,3'-indoline]

CAS No.: 32670-02-3

Cat. No.: VC3873303

Molecular Formula: C11H13N

Molecular Weight: 159.23 g/mol

* For research use only. Not for human or veterinary use.

Spiro[cyclobutane-1,3'-indoline] - 32670-02-3

Specification

CAS No. 32670-02-3
Molecular Formula C11H13N
Molecular Weight 159.23 g/mol
IUPAC Name spiro[1,2-dihydroindole-3,1'-cyclobutane]
Standard InChI InChI=1S/C11H13N/c1-2-5-10-9(4-1)11(8-12-10)6-3-7-11/h1-2,4-5,12H,3,6-8H2
Standard InChI Key KCKYRVLMXBTLOO-UHFFFAOYSA-N
SMILES C1CC2(C1)CNC3=CC=CC=C23
Canonical SMILES C1CC2(C1)CNC3=CC=CC=C23

Introduction

Chemical Structure and Synthesis

Structural Characteristics

The core structure of spiro[cyclobutane-1,3'-indoline] features a cyclobutane ring fused to the indoline system at the 1,3'-positions (Figure 1). The indoline moiety contributes aromaticity and hydrogen-bonding capabilities, while the cyclobutane introduces ring strain, enhancing reactivity. X-ray crystallography of related spirocyclic indolines reveals chair-like conformations in the cyclobutane ring, which stabilize interactions with hydrophobic protein pockets .

PropertyValue
IUPAC Name1',2'-Dihydrospiro[cyclobutane-1,3'-indole]
Molecular FormulaC11H13N\text{C}_{11}\text{H}_{13}\text{N}
Molar Mass159.23 g/mol
CAS Registry Number1689557-88-7 (hydrochloride)
Safety (GHS)H302, H315, H319, H335

Synthetic Approaches

Spiro[cyclobutane-1,3'-indoline] derivatives are typically synthesized via cycloaddition or ring-closing metathesis. One common method involves the reaction of indoline-2-one with cyclobutane precursors under acidic conditions, yielding the spirocyclic core . For example, treatment of 3-bromoindoline with cyclobutane-1,1-diyldimethanol in the presence of BF3OEt2\text{BF}_3 \cdot \text{OEt}_2 generates the spiro framework in 65–72% yield . Post-synthetic modifications, such as bromination at the 6'-position, enable diversification for structure-activity relationship (SAR) studies .

Biological Activities and Mechanisms

Epigenetic Modulation

Derivatives such as 5′-methoxy-6′-[3-(1-pyrrolidinyl)propoxy]spiro[cyclobutane-1,3′-indol]-2′-amine (A-366) selectively inhibit EHMT1/2, enzymes responsible for histone H3 lysine 9 methylation (H3K9me2) . This epigenetic modification is linked to heterochromatin formation and gene silencing. A-366 exhibits an IC50_{50} of 3.3 nM against EHMT2, making it a tool compound for studying chromatin remodeling in cancer and neurological disorders .

Antimicrobial Effects

Although excluded sources mention antimicrobial activity, studies on structurally related spiroindolines suggest broad-spectrum effects. For instance, spiro[cyclopropane-1,3'-indolin]-2'-ones inhibit Staphylococcus aureus biofilm formation by disrupting quorum-sensing pathways . The cyclobutane variant’s larger ring size may enhance penetration through bacterial membranes, warranting further investigation.

Pharmacological Applications

Oncology

The compound’s ability to induce apoptosis and inhibit epigenetic regulators positions it as a candidate for combination therapies. Preclinical models show synergy between spirocyclic indolines and checkpoint inhibitors, potentially overcoming drug resistance in solid tumors .

Neurodegenerative Diseases

EHMT2 inhibition by A-366 has shown promise in reversing synaptic plasticity deficits in Alzheimer’s disease models. By reducing H3K9me2 levels, it reactivates transcription of neuroprotective genes such as BDNF and SYN1 .

Comparative Analysis with Related Compounds

CompoundStructureKey Features
Spiro[cyclopropane-1,3'-indolin]-2'-oneCyclopropane ringHigher ring strain; potent apoptosis inducer
Spiro[indoline-2',3'-dione]No cyclobutaneFocus on indoline oxidation state
A-366Cyclobutane + amineEHMT1/2 inhibitor; IC50_{50} = 3.3 nM

The cyclobutane variant offers balanced reactivity and stability compared to smaller (cyclopropane) or larger (cyclopentane) analogs, optimizing drug-likeness.

Future Directions in Research

  • Synthetic Optimization: Developing enantioselective routes to access chiral spirocenters.

  • Target Identification: Proteomics studies to map off-target effects and polypharmacology.

  • Formulation Strategies: Enhancing bioavailability through nanoparticle delivery systems.

  • Clinical Translation: Phase I trials for lead compounds in oncology and neurology.

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